4,4'-Bicyclohexanone
Overview
Description
Synthesis Analysis
The synthesis of structurally related bicyclic compounds, such as bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes, has been achieved through Cobalt(I)-catalyzed [6π + 2π] cycloaddition of 2-tropylcyclohexanone to allenes and alkynes, demonstrating a novel approach to constructing complex bicyclic frameworks with high yields (70–89%) (Kadikova et al., 2020).
Molecular Structure Analysis
The molecular and crystal structures of several cyclohexanone derivatives have been elucidated through X-ray diffraction methods, revealing slightly distorted chair conformations and specific interactions within the crystal lattices. Such studies provide a deeper understanding of the spatial arrangement and electronic effects influencing the reactivity and properties of these compounds (Sapienza, 1993).
Chemical Reactions and Properties
Bicyclic compounds based on cyclohexanone structures participate in various chemical reactions, including ring-closing metathesis and radical cyclization, leading to the formation of new bicyclic products. These reactions are essential for synthesizing complex molecular architectures found in natural products and potential pharmaceutical compounds (Clive & Cheng, 2001).
Physical Properties Analysis
The physical properties of cyclohexanone derivatives, including their conformations, have been studied using microwave spectroscopy and X-ray diffraction analysis. These studies reveal that the most stable conformer exists in a chair form with substituents in specific positions, providing insights into the stability and dynamics of these molecules (Li, 1983).
Chemical Properties Analysis
The chemical properties of cyclohexanone and related bicyclic compounds, such as their reactivity in various synthetic routes and the influence of different substituents on their chemical behavior, have been extensively studied. These investigations contribute to a comprehensive understanding of the factors governing the reactivity and potential applications of these compounds (Kleinpeter et al., 2017).
Scientific Research Applications
1. Synthesis of Mesogenic Compounds
4,4'-Bicyclohexanone has been utilized in the synthesis of mesogenic compounds. A study by Hoffmann et al. (2001) demonstrated the synthesis of a bicyclohexyl derivative with improved material properties, achieved through a bi-directional elaboration of bicyclohexanone. This process is notable for its enhancement of the material properties due to specifically placed methyl substituents (Hoffmann, Brandl, Kirsch, & Harms, 2001).
2. Photorearrangement Studies
Research by Cruciani and Margaretha (1990) explored the photorearrangement of cyclohex-2-enones to bicyclo[3.1.0]hexan-2-ones and cyclopent-2-enones. This study is critical for understanding the rearrangement process of such compounds and the impact of substituents on the reaction (Cruciani & Margaretha, 1990).
3. Alternating Ring-Opening Metathesis Polymerization
Chen, Li, and Sampson (2018) described the use of bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides, related to bicyclohexanone, in alternating ring-opening metathesis polymerization (AROMP) with cyclohexene. This research provides insights into the synthesis of polymers using bicyclohexanone derivatives (Chen, Li, & Sampson, 2018).
4. Clathrate Formation and Conformation Analysis
Barton et al. (2014, 2015) conducted studies on the selective inclusion of methylcyclohexanones in clathrates formed with TETROL, focusing on the axial methyl conformations. These studies are significant for understanding the conformational aspects and inclusion phenomena of cyclohexanone derivatives (Barton et al., 2014); (Barton et al., 2015).
5. Conformation Studies by Microwave Spectroscopy
Li's (1983) research on 4-methylcyclohexanone, related to bicyclohexanone, using microwave spectroscopy provided vital information on the molecular conformation of such compounds. This study is crucial for understanding the molecular structure and behavior of cyclohexanone derivatives (Ying-Sing Li, 1983).
6. Methodologies in Organic Synthesis
Degraffenreid et al. (2007) described a one-pot methodology for synthesizing 4,4-disubstituted cyclohexane β-keto esters, which are closely related to bicyclohexanone. This method is important for the synthesis of complex organic compounds and has applications in natural products synthesis and medicinal chemistry (Degraffenreid et al., 2007).
7. Enzyme Catalysis in Organic Reactions
Kayser and Clouthier (2006) investigated the use of evolved cyclohexanone monooxygenase in the Baeyer-Villiger oxidation of cyclohexanones. This research is crucial for understanding enzyme-catalyzed transformations in organic chemistry, particularly in relation to cyclohexanone derivatives (Kayser & Clouthier, 2006).
8. Catalysis in Chemical Industry
Wang et al. (2011) reported on the selective hydrogenation of phenol to cyclohexanone using a Pd@carbon nitride catalyst. This study is significant for the chemical industry, especially in the context of manufacturing polyamides (Wang, Yao, Li, Su, & Antonietti, 2011).
Safety And Hazards
Future Directions
While specific future directions for 4,4’-Bicyclohexanone are not mentioned in the sources, it’s worth noting that cyclic ketones, including 4,4’-Bicyclohexanone, are of interest in the scientific community due to their unique chemical and physical properties. They could potentially find uses in various fields such as materials science, pharmaceuticals, and more.
Relevant Papers
One paper discusses the use of 4,4’-Bicyclohexanone in the synthesis of polycycloacetals . Another paper talks about the synthesis of rigid polyurethanes, polyesters, and polycarbonates from renewable resources, including 4,4’-Bicyclohexanone .
properties
IUPAC Name |
4-(4-oxocyclohexyl)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIDYCVWAFZRTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295192 | |
Record name | 4,4'-Bicyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bicyclohexanone | |
CAS RN |
23391-99-3 | |
Record name | [1,1′-Bicyclohexyl]-4,4′-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23391-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 100201 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023391993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23391-99-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Bicyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Bicyclohexyl]-4,4'-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.